molecular formula C24H21BrN2O3 B5180738 3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Numéro de catalogue: B5180738
Poids moléculaire: 465.3 g/mol
Clé InChI: COXJQDSMPIOEBL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as BMB-4, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its unique structure and mechanism of action make it an interesting target for further research.

Mécanisme D'action

3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide exerts its antitumor effects by inhibiting the activity of CK2. CK2 is a serine/threonine protein kinase that is involved in many cellular processes, including cell growth, proliferation, and survival. CK2 has been shown to be overexpressed in many types of cancer, and its inhibition has been shown to induce cell death in cancer cells. This compound binds to the ATP-binding site of CK2, preventing its activity and leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor activity in several preclinical models, including breast cancer, lung cancer, and leukemia. In addition to its effects on CK2, this compound has also been shown to inhibit the activity of other kinases, including AKT and ERK. This broad-spectrum kinase inhibition may contribute to its antitumor effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is its specificity for CK2 and other kinases. This specificity may reduce the risk of off-target effects and toxicity. However, its broad-spectrum kinase inhibition may also lead to unintended effects. Another limitation of this compound is its solubility, which may limit its use in certain experiments or formulations.

Orientations Futures

There are several potential future directions for research on 3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of CK2 in different types of cancer, and the potential for CK2 inhibition as a therapeutic strategy. Finally, the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy, may also be an area of future research.

Méthodes De Synthèse

The synthesis of 3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves several steps, starting with the reaction of 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline with 3-bromo-4-ethoxybenzoyl chloride to form an intermediate. This intermediate is then reacted with 2-aminobenzamide to yield the final product, this compound. The synthesis of this compound has been described in detail in a publication by Liu et al. (2015).

Applications De Recherche Scientifique

3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied for its potential as a cancer treatment, specifically as an inhibitor of the protein kinase CK2. CK2 is an important regulator of cell growth and survival, and is often overexpressed in cancer cells. Inhibition of CK2 has been shown to induce cell death in cancer cells, making it an attractive target for drug development. This compound has been shown to inhibit CK2 activity in vitro and in vivo, and has demonstrated antitumor activity in several preclinical models.

Propriétés

IUPAC Name

3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O3/c1-4-29-21-10-8-16(12-18(21)25)23(28)26-19-13-17(7-6-15(19)3)24-27-20-11-14(2)5-9-22(20)30-24/h5-13H,4H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXJQDSMPIOEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.